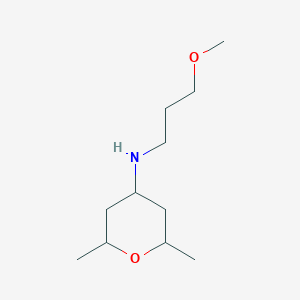

N-(3-Methoxypropyl)-2,6-dimethyloxan-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(3-Methoxypropyl)-2,6-dimethyloxan-4-amine is a chemical compound with a unique structure that includes an oxane ring substituted with methoxypropyl and dimethylamine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Methoxypropyl)-2,6-dimethyloxan-4-amine typically involves the reaction of 4-aminopiperidine with 3-methoxy-bromopropane. The primary amine is selectively protected using benzophenone, allowing the free secondary amine to undergo proton abstraction. This free secondary amine then reacts with 3-methoxy-bromopropane. Finally, the protecting group is removed under acidic conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity and yield through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3-Methoxypropyl)-2,6-dimethyloxan-4-amine can undergo several types of chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form aldehydes or carboxylic acids.

Reduction: The oxane ring can be reduced to form simpler amines.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield aldehydes or carboxylic acids, while reduction can produce simpler amines.

Scientific Research Applications

N-(3-Methoxypropyl)-2,6-dimethyloxan-4-amine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: It can be used in the study of enzyme inhibition and protein interactions.

Industry: It can be used in the production of polymers and other materials with unique properties .

Mechanism of Action

The mechanism of action of N-(3-Methoxypropyl)-2,6-dimethyloxan-4-amine involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

4-Amino-N-(3-methoxypropyl)benzenesulfonamide: This compound shares the methoxypropyl group but has a different core structure.

Sulfonamide Methoxypyridine Derivatives: These compounds have similar functional groups but different aromatic skeletons

Uniqueness

N-(3-Methoxypropyl)-2,6-dimethyloxan-4-amine is unique due to its specific oxane ring structure and the combination of methoxypropyl and dimethylamine groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in synthetic chemistry and pharmaceuticals.

Biological Activity

N-(3-Methoxypropyl)-2,6-dimethyloxan-4-amine is a compound that has garnered attention in biological research due to its potential pharmacological properties. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions that incorporate various functional groups. The structural formula can be represented as follows:

This compound features a methoxypropyl group, which is thought to enhance its solubility and bioavailability. The oxan-4-amine structure contributes to its interaction with biological targets.

This compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may have antimicrobial properties, particularly against certain strains of bacteria. It has shown effectiveness in inhibiting the growth of Staphylococcus aureus and Escherichia coli.

- Anticancer Properties : In vitro studies indicate that this compound can induce apoptosis in cancer cell lines. It appears to disrupt cellular signaling pathways critical for cancer cell proliferation.

Pharmacological Studies

Recent pharmacological evaluations have provided insights into the efficacy and safety profile of this compound:

Case Study 1: Anticancer Activity

In a study published in 2023, researchers investigated the anticancer effects of this compound on various cancer cell lines. The compound was found to significantly reduce cell viability in a dose-dependent manner, with IC50 values ranging from 10 to 20 µM across different cell types.

Case Study 2: Antimicrobial Efficacy

Another study explored the antimicrobial properties of this compound against common pathogens. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 15 µg/mL against E. coli, suggesting potential for development as an antimicrobial agent.

Properties

Molecular Formula |

C11H23NO2 |

|---|---|

Molecular Weight |

201.31 g/mol |

IUPAC Name |

N-(3-methoxypropyl)-2,6-dimethyloxan-4-amine |

InChI |

InChI=1S/C11H23NO2/c1-9-7-11(8-10(2)14-9)12-5-4-6-13-3/h9-12H,4-8H2,1-3H3 |

InChI Key |

VTIFKAVERORZEN-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(CC(O1)C)NCCCOC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.